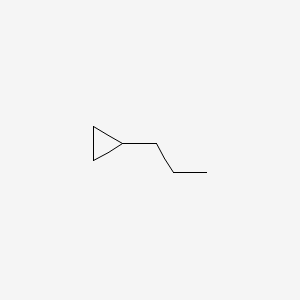
Propylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylcyclopropane, also known as 1-cyclopropylpropane, is an organic compound with the molecular formula C₆H₁₂. It consists of a cyclopropane ring attached to a propyl group. This compound is of interest due to its unique structural features and reactivity, which make it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylcyclopropane can be synthesized through various methods, including the cyclopropanation of alkenes. One common method involves the reaction of alkenes with carbenes or carbenoid reagents. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with alkenes to form cyclopropanes . Another method involves the use of diazo compounds, such as diazomethane, which can react with alkenes under photolysis to form cyclopropanes .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and efficiency in producing cyclopropanes on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Propylcyclopropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl alcohols or ketones, while reduction can produce cyclopropyl alkanes.
Scientific Research Applications
Propylcyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential therapeutic properties.
Materials Science: This compound and its derivatives are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of propylcyclopropane in chemical reactions typically involves the formation of reactive intermediates, such as carbenes or carbenoids, which facilitate the cyclopropanation process. These intermediates interact with alkenes to form cyclopropane rings through concerted transition states .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, consisting of a three-membered ring without any substituents.
Methylcyclopropane: A cyclopropane ring with a methyl group attached.
Ethylcyclopropane: A cyclopropane ring with an ethyl group attached.
Uniqueness
Propylcyclopropane is unique due to the presence of a propyl group, which influences its reactivity and physical properties compared to simpler cyclopropane derivatives. This structural variation allows for different applications and reactivity patterns in organic synthesis and other fields .
Properties
CAS No. |
2415-72-7 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
propylcyclopropane |
InChI |
InChI=1S/C6H12/c1-2-3-6-4-5-6/h6H,2-5H2,1H3 |
InChI Key |
MWVPQZRIWVPJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


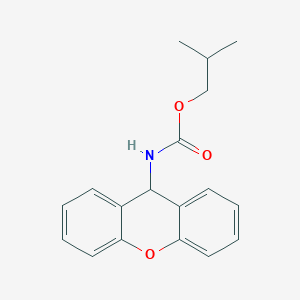
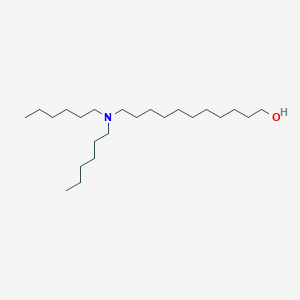
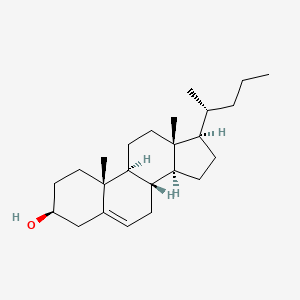
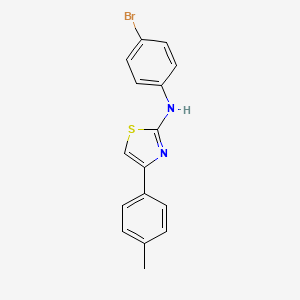
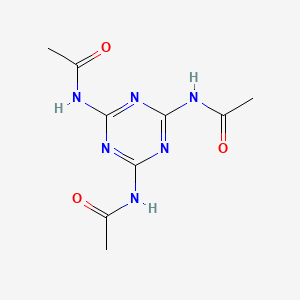
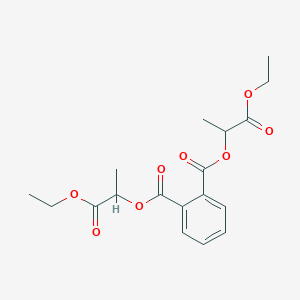

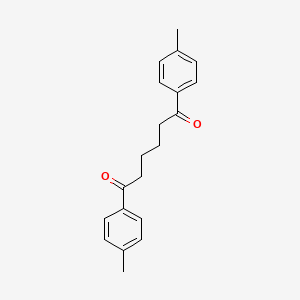
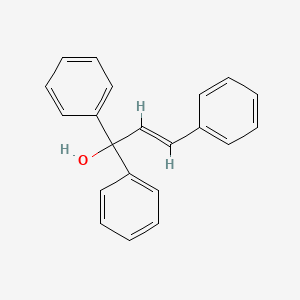
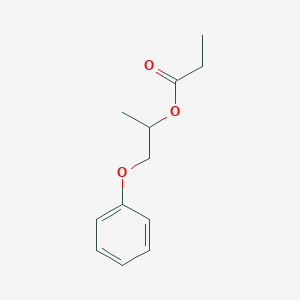
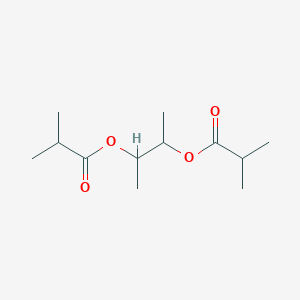

![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
